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1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol
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Overview
Description
1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol is a compound derived from carbazole, a nitrogen-containing aromatic heterocycle. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make carbazole-based compounds attractive for various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs) .
Preparation Methods
One common synthetic route includes the following steps :
N-alkylation: Carbazole is reacted with an alkyl halide in the presence of a base to form N-alkyl carbazole.
Hydroxylation: The N-alkyl carbazole is then hydroxylated to introduce the hydroxyl group at the desired position.
Etherification: The hydroxyl group is subsequently converted to an isopropoxy group through an etherification reaction using isopropyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol undergoes various chemical reactions, including:
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol involves its interaction with molecular targets and pathways related to its photochemical and electronic properties. The compound’s ability to transport holes and its stability under various conditions make it effective in optoelectronic applications . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol can be compared with other carbazole derivatives, such as:
9H-carbazole: The parent compound, known for its high hole-transport ability and stability.
N-vinylcarbazole: Used in the synthesis of poly(N-vinylcarbazole), a photoconductive polymer.
3,6-dibromo-9H-carbazole: A precursor for the synthesis of various carbazole-based materials.
The uniqueness of this compound lies in its specific functional groups, which enhance its solubility, stability, and reactivity compared to other carbazole derivatives .
Properties
IUPAC Name |
1-carbazol-9-yl-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)21-12-14(20)11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCNXVNTVMLLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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